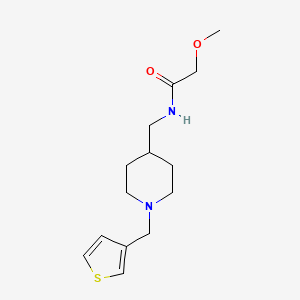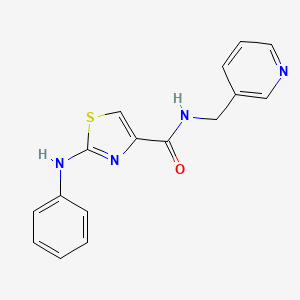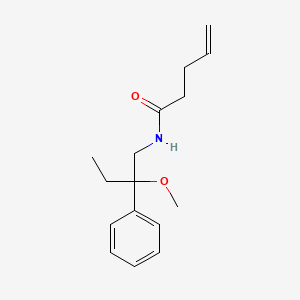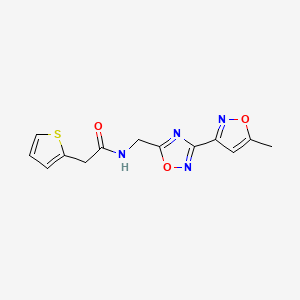
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDP-2-P and is a pyridazinone derivative.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research in the field of heterocyclic chemistry has explored transformations of pyridazine compounds into a variety of derivatives, including imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and others. These transformations are crucial for creating compounds with potential biological activities. For example, the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives has been achieved through reactions involving 3-aminopyridine and related compounds. These synthetic pathways offer routes to molecules with diverse functionalities and potential applications in pharmaceuticals and materials science (Kolar, Tiŝler, & Pizzioli, 1996) (Hafiz, Ramiz, & Sarhan, 2011).
Applications in Water Oxidation
A study on the development of a new family of Ru complexes for water oxidation highlights the importance of ligand design in catalysis. These complexes show promising activity in oxygen evolution reactions, which are essential for energy conversion and storage technologies (Zong & Thummel, 2005).
Antimicrobial Research
The exploration of pyridine-based heterocycles for antimicrobial properties is a significant area of research. The synthesis of pyridine, pyridazine, thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety has shown moderate antimicrobial activity. This research opens avenues for the development of new antimicrobial agents (Darwish, Kheder, & Farag, 2010).
Microwave-assisted Synthesis
The microwave-assisted synthesis of pyridazines, including 3,6-di(pyridin-2-yl)pyridazines, has been investigated for its efficiency in cycloaddition reactions. This method provides a faster route to synthesize pyridazine derivatives, which have applications in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-13(19)8-6-10(16-17)5-7-12(18)15-11-4-2-3-9-14-11/h2-4,6,8-9H,5,7H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUVBLWOUFVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)







![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)


